molecular formula C19H23NO5S B135243 N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate CAS No. 128959-23-9

N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate

Cat. No. B135243
M. Wt: 377.5 g/mol
InChI Key: YPIGSSDUSFFPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate, also known as TAK-242, is a small molecule inhibitor that selectively blocks Toll-like receptor (TLR) signaling pathways. TLRs play a crucial role in innate immunity by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory and infectious diseases.

Mechanism Of Action

N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate selectively inhibits TLR signaling by binding to the intracellular domain of TLRs, preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.

Biochemical And Physiological Effects

N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various preclinical models. In addition, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to activate anti-inflammatory pathways, such as the production of IL-10 and the induction of regulatory T cells. N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has also been shown to reduce tissue damage and improve survival rates in preclinical models of inflammation and infection.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate is its selectivity for TLR signaling pathways, which reduces the risk of off-target effects. N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate is also relatively easy to synthesize and has good stability in aqueous solutions. However, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has limited solubility in organic solvents, which can make it difficult to use in certain experimental setups.

Future Directions

There are several areas of research where N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate could be further explored. One potential area is the use of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate in combination with other therapeutic agents to enhance its efficacy. Another area is the development of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate derivatives with improved solubility and pharmacokinetic properties. Finally, the role of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate in the regulation of immune responses in different disease states could be further investigated.

Synthesis Methods

The synthesis of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate involves several steps, including the reaction of 2-bromo-1-(2-methoxyphenylthio)benzene with 2-aminopyridine, followed by N-methylation and propylation. The final product is obtained as an oxalate salt.

Scientific Research Applications

N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been extensively studied in various preclinical models of inflammation and infection, including sepsis, acute lung injury, and viral infections. In these studies, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to inhibit TLR-mediated cytokine production, reduce tissue damage, and improve survival rates.

properties

CAS RN

128959-23-9

Product Name

N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

1-[2-(2-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;oxalic acid

InChI

InChI=1S/C17H21NOS.C2H2O4/c1-13(18-2)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19-3;3-1(4)2(5)6/h4-11,13,18H,12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

YPIGSSDUSFFPPT-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O

synonyms

Benzeneethanamine, 2-((2-methoxyphenyl)thio)-N,alpha-dimethyl-, ethane dioate (1:1)

Origin of Product

United States

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